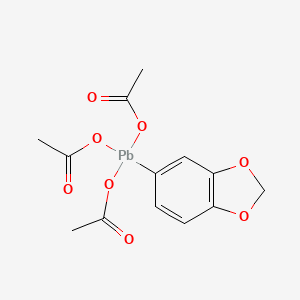
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of three acetyloxy groups and a 2H-1,3-benzodioxol-5-yl group attached to a lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane typically involves the reaction of lead acetate with 2H-1,3-benzodioxol-5-yl acetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead dioxide and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Lead dioxide and acetic acid.
Reduction: Lead(II) compounds and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organolead compounds.
Mécanisme D'action
The mechanism of action of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The lead center can also coordinate with various ligands, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(acetoxy)plumbane: Similar structure but lacks the 2H-1,3-benzodioxol-5-yl group.
Tris(benzyloxy)plumbane: Contains benzyloxy groups instead of acetyloxy groups.
Tris(methoxy)plumbane: Contains methoxy groups instead of acetyloxy groups.
Uniqueness
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is unique due to the presence of the 2H-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
124010-46-4 |
|---|---|
Formule moléculaire |
C13H14O8Pb |
Poids moléculaire |
505 g/mol |
Nom IUPAC |
[diacetyloxy(1,3-benzodioxol-5-yl)plumbyl] acetate |
InChI |
InChI=1S/C7H5O2.3C2H4O2.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-2(3)4;/h1,3-4H,5H2;3*1H3,(H,3,4);/q;;;;+3/p-3 |
Clé InChI |
SDXVWSASRDLSHD-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[Pb](C1=CC2=C(C=C1)OCO2)(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

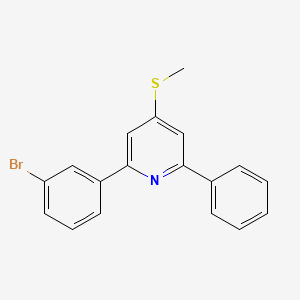
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
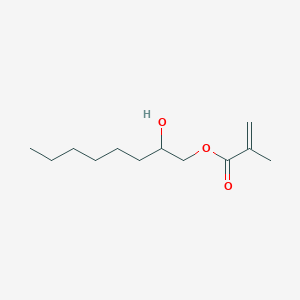
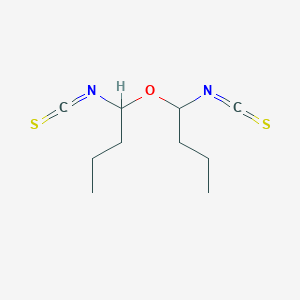
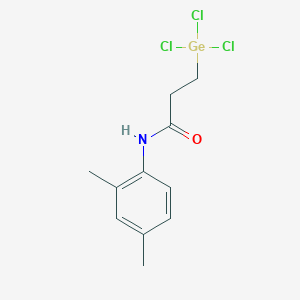
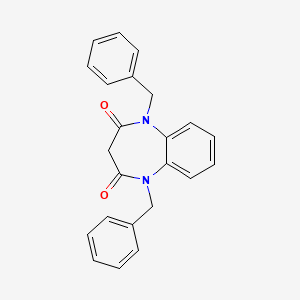
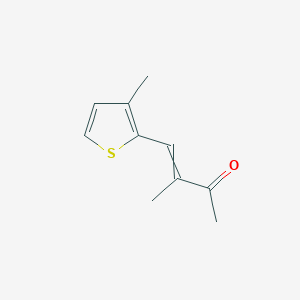

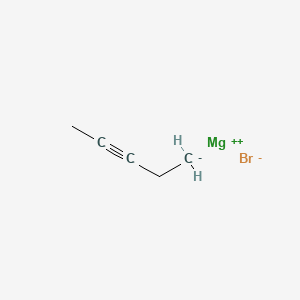
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
